molecular formula C19H27NO5 B1625259 Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate CAS No. 191731-16-5

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate

Cat. No. B1625259
CAS RN: 191731-16-5
M. Wt: 349.4 g/mol
InChI Key: FGKFTCDIARXOCS-KRWDZBQOSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate” is not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Functionalization

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate serves as a versatile intermediate in organic synthesis, enabling the production of complex molecules through its functional groups. For instance, its applications in synthesizing benzothiazole modified carbazole derivatives highlight its role in forming organogels that self-assemble into lamellar structures, emitting strong blue light for potential use in fluorescent sensory materials for detecting acid vapors (Jiabao Sun et al., 2015). Moreover, it facilitates the synthesis of β-amino acids, demonstrating its utility in peptide and peptidomimic synthesis through Michael addition reactions (P. R. Bovy & J. G. Rico, 1993).

Catalysis and Enantioselective Synthesis

In catalysis, tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate contributes to the development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, when used in rhodium complexes, exhibit exceptional enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes, underlining the compound's significance in synthesizing chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Biochemical Applications

Biochemically, tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate is integral in biosynthesis processes. It is used in the enzymatic production of key intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a critical precursor in synthesizing atorvastatin and rosuvastatin. The use of carbonyl reductase from Rhodosporidium toruloides showcases the compound's utility in biotransformation processes, achieving high yield and enantiomeric excess (Zhi‐Qiang Liu et al., 2018).

Deprotection Studies

Deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid illustrates the compound's role in synthetic chemistry, providing a mild and selective method for removing protective groups without affecting other sensitive functionalities. This process is crucial for synthesizing complex molecules with preserved stereochemical integrity, demonstrating the compound's versatility in organic synthesis (Bryan Li et al., 2006).

properties

IUPAC Name

tert-butyl (4S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFTCDIARXOCS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459264
Record name TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (S)-4-(cbz-amino)-5-methyl-3-oxohexanoate

CAS RN

191731-16-5
Record name TERT-BUTYL (S)-4-(CBZ-AMINO)-5-METHYL-3-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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